molecular formula C11H13N3O5 B2966604 N-(sec-butyl)-3,5-dinitrobenzamide CAS No. 85873-86-5

N-(sec-butyl)-3,5-dinitrobenzamide

Cat. No. B2966604
CAS RN: 85873-86-5
M. Wt: 267.241
InChI Key: RUTRELATEYDEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(sec-butyl)-3,5-dinitrobenzamide” suggests a benzamide structure where the amide is substituted with a secondary butyl group (sec-butyl) and the benzene ring is substituted with two nitro groups at the 3rd and 5th positions .


Molecular Structure Analysis

The molecule would have a benzene ring as its base, with an amide group (-CONH2) where the nitrogen is bonded to the sec-butyl group. The 3rd and 5th positions of the benzene ring would be substituted with nitro groups (-NO2) .

Scientific Research Applications

Environmental Degradation and Remediation

One significant area of research involves the environmental degradation and remediation of related dinitroaniline herbicides. A study by Ghatge et al. (2020) on butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a compound structurally similar to N-(sec-butyl)-3,5-dinitrobenzamide, isolated a butralin-degrading bacterium, Sphingopyxis sp. strain HMH. This bacterium employs a novel pathway for butralin biotransformation, highlighting the potential for bioremediation strategies in contaminated environments (Ghatge et al., 2020).

Electrocatalytic Sensing and Biosensors

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a modified electrode that includes a similar compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This application illustrates the compound's utility in enhancing electrochemical sensors' sensitivity and specificity, potentially aiding in clinical diagnostics and therapeutic monitoring (Karimi-Maleh et al., 2014).

Antitubercular Agents

In the pharmaceutical field, Li et al. (2018) identified N-benzyl 3,5-dinitrobenzamides derived from PBTZ169 as potent antitubercular agents. This research indicates the potential of N-(sec-butyl)-3,5-dinitrobenzamide analogs in developing new treatments for tuberculosis, especially for drug-resistant strains (Li et al., 2018).

Photocatalytic Degradation Studies

Environmental applications also extend to the study of photocatalytic degradation. For instance, Yan et al. (2017) explored the degradation of 3,5-dinitrobenzamide (a close relative to the compound ) in aqueous solutions using UV/H2O2 and UV/TiO2 processes. The study provides insight into the degradation kinetics and the influence of environmental factors, offering a pathway to mitigate the environmental impact of similar compounds (Yan et al., 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s hard to define a ‘mechanism of action’ for a chemical compound .

Future Directions

The future directions for research into “N-(sec-butyl)-3,5-dinitrobenzamide” would depend on its properties and potential applications. It could be interesting to study its synthesis, reactions, and potential uses in more detail .

properties

IUPAC Name

N-butan-2-yl-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-3-7(2)12-11(15)8-4-9(13(16)17)6-10(5-8)14(18)19/h4-7H,3H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRELATEYDEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-3,5-dinitrobenzamide

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